molecular formula C8H14N2O B127449 3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one CAS No. 156171-63-0

3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Cat. No. B127449
M. Wt: 154.21 g/mol
InChI Key: JAHSAEHBOIYNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, also known as Ro 15-4513, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a GABA_A receptor antagonist, meaning that it binds to and inhibits the activity of the GABA_A receptor in the brain. In

Mechanism Of Action

The mechanism of action of 3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one involves its binding to the GABA_A receptor and inhibiting its activity. The GABA_A receptor is a type of ionotropic receptor that is activated by the neurotransmitter GABA (gamma-aminobutyric acid). When GABA binds to the receptor, it causes an influx of chloride ions into the neuron, leading to hyperpolarization and inhibition of neuronal activity. 3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one binds to a specific site on the GABA_A receptor, known as the benzodiazepine site, and enhances the inhibitory effect of GABA. This results in a decrease in neuronal activity and anxiolytic, anticonvulsant, and sedative effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one are primarily due to its binding to the GABA_A receptor and inhibiting its activity. This results in a decrease in neuronal activity and a range of effects, including anxiolytic, anticonvulsant, and sedative effects. Additionally, 3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one has been shown to have neuroprotective effects, possibly due to its ability to modulate the activity of the GABA_A receptor.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is its selectivity for the GABA_A receptor, which allows for specific investigation of the role of this receptor in various processes. Additionally, the synthesis method for this compound has been optimized, resulting in a high yield and purity. However, there are also limitations to the use of 3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one in lab experiments. For example, its effects on the GABA_A receptor may not accurately reflect the effects of endogenous GABA, and its use may not fully capture the complexity of the physiological processes it is being used to investigate.

Future Directions

There are numerous future directions for the use of 3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one in scientific research. One potential direction is the development of new drugs that target the GABA_A receptor using 3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one as a lead compound. Additionally, further investigation into the neuroprotective effects of this compound could lead to the development of new treatments for neurodegenerative diseases. Finally, the use of 3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one in combination with other compounds or therapies may lead to new insights into the complex interactions between the GABA_A receptor and other physiological processes.

Synthesis Methods

The synthesis of 3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one involves the reaction of 1,3-dimethyl-2-imidazolidinone with 1,3-cyclohexanedione in the presence of a base catalyst. The resulting compound is then treated with a reducing agent to yield the final product. This synthesis method has been extensively studied and optimized, resulting in a high yield and purity of the compound.

Scientific Research Applications

3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one has been used in numerous scientific studies due to its ability to selectively bind to the GABA_A receptor and inhibit its activity. This property has made it a valuable tool for investigating the role of the GABA_A receptor in various physiological and pathological processes, such as anxiety, epilepsy, and alcohol addiction. Additionally, 3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one has been used to study the structure and function of the GABA_A receptor, as well as to develop new drugs that target this receptor.

properties

CAS RN

156171-63-0

Product Name

3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

3,3-dimethyl-5,6,7,7a-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-one

InChI

InChI=1S/C8H14N2O/c1-8(2)9-7(11)6-4-3-5-10(6)8/h6H,3-5H2,1-2H3,(H,9,11)

InChI Key

JAHSAEHBOIYNJI-UHFFFAOYSA-N

SMILES

CC1(NC(=O)C2N1CCC2)C

Canonical SMILES

CC1(NC(=O)C2N1CCC2)C

synonyms

1H-Pyrrolo[1,2-c]imidazol-1-one,hexahydro-3,3-dimethyl-(9CI)

Origin of Product

United States

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